molecular formula C10H12N2S2 B2863950 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine CAS No. 781574-99-0

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine

Cat. No.: B2863950
CAS No.: 781574-99-0
M. Wt: 224.34
InChI Key: ODDAFZZILOIXKD-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDAFZZILOIXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=C(SC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Preparation

The reaction begins with the synthesis of 5-ethylthiophene-2-carbothioamide via treatment of 5-ethylthiophene-2-carboxamide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Typical conditions:

  • Toluene reflux (110°C)
  • 86–92% yield
  • Reaction time: 6–8 hours

Mechanistic Insight :
Lawesson's reagent mediates the conversion of the carboxamide's carbonyl group to a thiocarbonyl through a four-membered transition state involving phosphorus-sulfur exchange.

α-Bromoketone Synthesis

Concurrent preparation of α-bromo-3-methylbutan-2-one:

  • Diazotization of 3-methylbutan-2-one using trimethylsilyldiazomethane
  • Bromination with HBr/AcOH at 0–5°C
  • Isolation by fractional distillation (bp 78–82°C/15 mmHg).

Cyclization to Thiazole Core

Key reaction parameters:

Parameter Optimal Value Impact on Yield
Solvent Anhydrous THF Maximizes to 89%
Temperature 65°C Below 60°C: <50%
Equivalents 1.2:1 (thioamide:ketone) Excess ketone reduces purity
Reaction Time 12 hours <8h: incomplete

The cyclization proceeds via nucleophilic attack of the thioamide's sulfur on the electrophilic α-carbon of the bromoketone, followed by intramolecular amine displacement of bromide to form the thiazole ring.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A modular approach using preformed thiazole and thiophene components:

Step 1 : Synthesis of 5-methyl-2-aminothiazol-4-ylboronic acid pinacol ester

  • Substrate: 4-bromo-5-methylthiazol-2-amine
  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Ligand: XPhos (4 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: DME/H₂O (4:1)
  • Yield: 78%

Step 2 : Coupling with 2-bromo-5-ethylthiophene

  • Temperature: 80°C
  • Time: 18 hours
  • Yield: 65%
  • Purification: Silica gel chromatography (hexane/EtOAc 3:1)

Halogenation-Substitution Protocol

Adapted from Kamali's methodology for 5-substituted 2-aminothiazoles:

Bromination at C5

  • Reagent: NBS (N-bromosuccinimide) in CCl₄
  • Light initiation (500W tungsten lamp)
  • 72% conversion to 5-bromo intermediate
  • Byproducts: 4% dibrominated species

Methyl Group Introduction

  • Negishi coupling with Zn(CH₃)₂
  • Catalyst: Pd₂(dba)₃ (1 mol%)
  • Ligand: SPhos (2 mol%)
  • Solvent: THF at −78°C → RT
  • Yield: 68%
  • Challenges: Competing proto-demetalation limits efficiency

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Scalability Key Advantage
Hantzsch 63% 95% High One-pot cyclization
Suzuki Coupling 51% 98% Moderate Modular building blocks
Halogenation-Subst. 49% 90% Low Late-stage functionalization

Critical Observations :

  • The Hantzsch method provides the best balance of yield and scalability but requires careful bromoketone handling.
  • Suzuki coupling enables parallel synthesis of analogs but suffers from boronic ester instability.
  • Late-stage methylation via halogenation-substitution offers route flexibility but accumulates synthetic steps.

Process Optimization Strategies

Solvent Engineering in Cyclization

Replacing THF with 2-MeTHF improves:

  • Reaction rate (8h vs. 12h)
  • Yield (↑12%)
  • Sustainability (biobased solvent)

Microwave-Assisted Coupling

Suzuki reaction under microwave irradiation (150W, 100°C):

  • Time reduction: 18h → 45min
  • Yield improvement: 65% → 79%
  • Limited to small batches (<10g)

Continuous Flow Bromination

Using Corning AFR module for NBS bromination:

  • Conversion: 72% → 89%
  • Byproduct suppression: 4% → 0.7%
  • Productivity: 12g/h

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazol-2-ylamine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Thiazole Positions) Biological Activity Key References
This compound 4: 5-Ethyl-thiophen-2-yl; 5: Methyl Lck inhibition (IC₅₀ <1 nM), T-cell modulation
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine (CAS 105512-88-7) 4: 4-Methoxyphenyl; 5: Methyl Enhanced lipophilicity due to methoxy group; potential anticancer applications
5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3) 5: Pyridin-4-yl Unknown specific activity; structural similarity suggests kinase/anticancer potential
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole core (non-thiazole) with 4-methylphenyl Broad-spectrum biological activities (e.g., insecticidal, fungicidal)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole with methylphenyl and sulfanyl groups Medicinal chemistry applications (e.g., antimicrobial)
Table 2: Anticancer and Kinase Inhibition Profiles
Compound Activity Type IC₅₀ / Efficacy Cell Line/Model Reference
This compound Lck inhibition <1 nM (Lck64-509 Y394) In vitro kinase assay
4-Methyl-2-phenylthiazole derivatives (e.g., Compound 7b) Anticancer 1.61 ± 1.92 µg/mL HepG-2 hepatocellular carcinoma
5-Benzylidene-thiazol-4-one derivatives Anticancer (synthesis intermediate) Not quantified N/A
  • Key Insights: The target compound’s nanomolar Lck inhibition contrasts with micromolar anticancer activities of structurally distinct thiazoles (e.g., ’s HepG-2 IC₅₀ ~1.6 µg/mL) . Thiadiazole derivatives (e.g., ) exhibit broader but less specific biological activities, such as insecticidal or antimicrobial effects .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Thiophenyl vs. Phenyl: The ethyl-thiophenyl group in the target compound likely enhances kinase selectivity compared to phenyl-substituted analogues (e.g., ’s phenylthiazoles) . Methoxy vs. Heterocycle Core: Thiadiazoles (e.g., ) lack the thiazole ring’s nitrogen-sulfur balance, altering electronic properties and biological targets .

Figures

  • Figure 1 : Structure of this compound.
  • Figure 2 : Comparative substituent effects on thiazole derivatives.

Data Availability : All referenced data are derived from the provided evidence sources.

Biological Activity

4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various thiazole compounds against different cancer cell lines. For instance, compounds structurally similar to this compound demonstrated IC50 values as low as 0.16 µM against breast cancer cells (MCF-7) and 0.31 µM against colon cancer cells (HT-29) .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.16
Compound BHT-290.31
Compound CA5490.53

These findings suggest that modifications to the thiazole structure can enhance anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. In vitro studies have reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DS. aureus32 µg/mL
Compound EE. coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. For instance, a derivative with a similar structure was reported to decrease levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Case Studies

  • Cytotoxicity in Cancer Models : A study assessed the cytotoxic effects of several thiazole derivatives on human cancer cell lines, demonstrating that modifications such as the introduction of ethyl groups significantly enhanced their anticancer efficacy .
  • Antibacterial Screening : Another investigation focused on the antibacterial potential of thiazole derivatives against clinical isolates of E. coli. The study revealed that certain compounds had MIC values comparable to standard antibiotics, suggesting their viability as alternative treatments .
  • Anti-inflammatory Mechanisms : Research involving animal models showed that specific thiazole derivatives could modulate inflammatory responses effectively, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves cyclization of thiosemicarbazide intermediates with cyclizing agents like bromine or iodine. For example, thiazole derivatives can be synthesized via condensation of aldehyde precursors with thiosemicarbazide, followed by cyclization under controlled temperatures (60–80°C) . Optimization strategies include:

  • Using LiCl as a catalyst in ethanol for hydrazine derivatives to improve regioselectivity .
  • Employing triethylamine as a base to neutralize HCl byproducts during chloroacetyl chloride reactions, enhancing yield .
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy: Identification of functional groups like NH2 (stretch ~3300 cm⁻¹) and C=S (stretch ~1100 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal packing and absolute stereochemistry, critical for structure-activity relationship (SAR) studies .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) be applied to predict the biological activity of this thiazole-thiophene hybrid?

Computational approaches include:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinases, receptors) using AutoDock or Schrödinger Suite. For example, docking studies revealed hydrophobic interactions between the thiophene ring and ATP-binding pockets in kinase targets .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or cytotoxic potency .
  • PASS Online®: Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive compounds .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions often arise from variations in assay protocols or cell models. Mitigation strategies include:

  • Standardized Assay Conditions: Use consistent cell lines (e.g., HeLa for cytotoxicity), inoculum sizes, and compound concentrations (e.g., IC50 vs. MIC comparisons) .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and membrane disruption in Gram-positive bacteria) .
  • Mechanistic Studies: Combine transcriptomics and proteomics to differentiate primary targets (e.g., DNA intercalation vs. enzyme inhibition) .

Q. How can the compound's solubility and stability be optimized for in vivo studies without altering its pharmacophore?

Strategies include:

  • Salt Formation: Convert the free amine to a hydrochloride salt to enhance aqueous solubility (e.g., 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine hydrochloride) .
  • Co-Solvent Systems: Use DMSO:PBS (1:9) or cyclodextrin complexes to maintain stability in pharmacokinetic studies .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo to release the active compound .

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